molecular formula C10H20N2O3 B2639211 Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1784212-82-3

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B2639211
CAS No.: 1784212-82-3
M. Wt: 216.281
InChI Key: INKWNSNYTUVBHB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1784212-82-3) is a high-value, multifunctional azetidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protected azetidine ring, which serves as a key scaffold, and is uniquely functionalized with both aminomethyl and hydroxymethyl substituents at the 3-position. This bifunctionalization makes it an exceptionally versatile building block for the construction of more complex molecular architectures, particularly in drug discovery programs. Its molecular formula is C10H20N2O3 and it has a molecular weight of 216.28 g/mol . The primary research value of this compound lies in its application as a key intermediate for the synthesis of various pharmacologically active molecules. Azetidine rings are increasingly employed as saturated bioisosteres for other heterocycles or amide bonds, often improving the physicochemical and metabolic properties of lead compounds. The presence of two distinct functional groups (amino and hydroxy) on the same carbon atom of the azetidine ring allows for divergent chemical manipulation. The primary amine can be acylated, alkylated, or used to form urea and sulfonamide derivatives, while the primary alcohol can be oxidized or engaged in ether and ester formation. This enables researchers to efficiently create diverse chemical libraries around a conformationally restricted, three-dimensional scaffold for structure-activity relationship (SAR) studies. Such spirocyclic and fused azetidine derivatives are frequently explored in the design of potent enzyme inhibitors, including reversible inhibitors of targets like monoacylglycerol lipase (MAGL), which is relevant for central nervous system disorders . The product is offered with a typical purity of 95% to 97% and requires specific storage conditions to maintain stability, including storage in a dark place, under an inert atmosphere, and at cool temperatures (2-8°C) . It is immediately available from multiple global suppliers for research and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWNSNYTUVBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784212-82-3
Record name tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.

    Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For instance, the azetidine ring can be functionalized by reacting with formaldehyde and an amine to introduce the aminomethyl group.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while nucleophilic substitution of the aminomethyl group can introduce various alkyl or aryl groups.

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Versatile Reactivity : The compound can act as a nucleophile in various reactions, enabling the formation of more complex molecules.
  • Construction of Heterocycles : It is used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals.

Medicinal Chemistry Applications

The compound shows promise in medicinal chemistry due to its potential biological activities:

  • Anticancer Research : Studies indicate that azetidine derivatives exhibit anticancer properties. For example, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.
    Study ReferenceFindings
    X-ray crystal structure analysis suggests potential for anticancer activity through interaction with biological macromolecules.
  • Drug Development : Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Studies

  • Anticancer Activity :
    • A study explored the structural modifications of azetidine derivatives, including this compound, demonstrating their efficacy against various cancer cell lines .
  • Synthetic Applications :
    • Researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds with improved pharmacological profiles, showcasing its utility in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target proteins and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs, their substituents, molecular weights, and CAS numbers:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Evidence Source
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate –CH₂NH₂, –CH₂OH 202.25 1262411-27-7
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) –CH₂NH₂, –F 206.14 1083181-23-0
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069) –F, –CH₂OH 244.29 1126650-66-5
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate –CHF₂, –CH₂OH 244.29 183591-72-2
Tert-butyl 3-(4-fluorophenyl)-3-(hydroxymethyl)azetidine-1-carboxylate –C₆H₄F, –CH₂OH 281.32 2306262-31-5
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Piperidine core with nitropyrimidine group N/A N/A
Key Observations:

The difluoromethyl analog (–CHF₂) in CAS 183591-72-2 introduces electronegativity, altering hydrogen-bonding capacity .

Aromatic vs.

Dual Functional Groups: The target compound’s dual –CH₂NH₂ and –CH₂OH groups enhance solubility in polar solvents (e.g., water or methanol) compared to fluorinated analogs .

Challenges and Limitations

  • Steric Hindrance : The azetidine ring’s small size limits bulky substituent incorporation, as seen in the 4-fluorophenyl derivative’s synthetic complexity .
  • Ring Strain : Azetidines are more reactive than piperidines due to ring strain, requiring careful optimization of reaction conditions .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, also known by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H20N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1784212-82-3
  • Appearance : Solid
PropertyValue
IUPAC Nametert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
SynonymsTert-butyl 3-amino-3-hydroxymethylazetidine-1-carboxylate
PubChem CID68264580
MDL NumberMFCD18375152

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study investigating the antimicrobial properties of various azetidine derivatives found that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
  • Neuroprotective Effects :
    Research has indicated that compounds similar to this compound may provide neuroprotective benefits. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Cytotoxicity Studies :
    In a cytotoxicity assay against cancer cell lines, the compound displayed selective toxicity towards specific tumor cells while sparing normal cells. This selectivity indicates a promising therapeutic window for further development in oncology.

Safety Profile

The safety data for this compound indicate that it should be handled with care:

Hazard StatementsPrecautionary Measures
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes

Q & A

Q. What are the optimal synthetic routes and conditions for preparing tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate?

The synthesis of tert-butyl azetidine derivatives typically involves multi-step protection/deprotection strategies. For example, tert-butyl-protected intermediates are often synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to achieve optimal yields . Key steps include Boc protection of the azetidine nitrogen, followed by functionalization of substituents (e.g., aminomethyl and hydroxymethyl groups) via nucleophilic substitution or reductive amination. Purification is commonly performed via silica gel chromatography, with yields dependent on steric and electronic effects of substituents .

Q. Which common reactions are applicable to modify the aminomethyl and hydroxymethyl groups in this compound?

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylate using hydrogen peroxide or potassium permanganate under acidic conditions .
  • Reduction : The tert-butyl ester can be deprotected using LiAlH₄ in anhydrous ether to yield the free amine .
  • Substitution : The aminomethyl group can undergo alkylation or acylation with electrophiles (e.g., alkyl halides) in the presence of a base like NaH or K₂CO₃ .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR for confirming regiochemistry and functional group integrity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity.
  • HPLC : Reverse-phase HPLC with UV detection for assessing purity (>95% by area) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester or oxidation of the hydroxymethyl group. Use moisture-free solvents in reactions to avoid decomposition .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing azetidine derivatives be addressed?

Stereocontrol in azetidine rings often requires chiral auxiliaries or asymmetric catalysis. For example, nickel-catalyzed carboboration of glycals with tert-butyl azetidine derivatives enables stereoselective C–C bond formation, as demonstrated in glycoside synthesis . Computational modeling (e.g., DFT) can predict steric hindrance and guide reagent selection .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

The Glide docking method (Schrödinger Suite) is recommended for rigid-receptor docking. It combines systematic ligand sampling with OPLS-AA force field optimization to predict binding poses. This method achieved <1 Å RMSD accuracy in 50% of PDB ligand-receptor complexes, making it suitable for studying azetidine-based enzyme inhibitors .

Q. How can visible-light-mediated C(sp³)–C(sp³) coupling be applied to functionalize this compound?

Visible-light photocatalysis with silanes (e.g., TMS-³SiH) generates alkyl radicals from tertiary alcohols or halides. This method enables coupling of the azetidine core with alkenes or nitriles, expanding access to derivatives like tert-butyl 3-(3-oxo-3-phenoxypropyl)azetidine-1-carboxylate .

Q. What strategies improve the stability of tert-butyl esters under acidic or basic conditions?

  • Electron-withdrawing substituents : Fluorination (e.g., difluoromethyl groups) reduces electron density on the ester carbonyl, slowing hydrolysis .
  • Protecting group tuning : Replacing tert-butyl with more stable groups (e.g., 2,2,2-trichloroethyl) in sensitive intermediates .

Q. How can this compound serve as a precursor for drug conjugates or prodrugs?

The hydroxymethyl group can be esterified with bioactive acids (e.g., NSAIDs) for prodrug synthesis. Meanwhile, the aminomethyl group allows conjugation via carbamate or amide linkages, as seen in antibody-drug conjugates (ADCs). Nickel-catalyzed cross-coupling with boronic esters further enables biaryl or glycoside conjugates .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for challenging steps .
  • Contradictions in Data : Discrepancies in reported yields may arise from varying purification methods (e.g., column chromatography vs. recrystallization) .
  • Safety : Always conduct reactivity hazard assessments for azetidine derivatives, as strained rings may undergo exothermic decomposition .

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